molecular formula C13H12N12O5 B11117542 2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N'-[(E)-(2-nitrophenyl)methylene]acetohydrazide

2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N'-[(E)-(2-nitrophenyl)methylene]acetohydrazide

Cat. No.: B11117542
M. Wt: 416.31 g/mol
InChI Key: VDIHXJCPDSOVIL-SXTFANPLSA-N
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Description

2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N’-[(E)-(2-nitrophenyl)methylene]acetohydrazide is a complex organic compound known for its unique structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N’-[(E)-(2-nitrophenyl)methylene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-amino-1,2,5-oxadiazole: This can be achieved by reacting appropriate nitriles with hydroxylamine under acidic conditions.

    Formation of the triazenyl intermediate: The 4-amino-1,2,5-oxadiazole is then reacted with diazonium salts to form the triazenyl intermediate.

    Condensation with acetohydrazide: The triazenyl intermediate is then condensed with acetohydrazide in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N’-[(E)-(2-nitrophenyl)methylene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The oxadiazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N’-[(E)-(2-nitrophenyl)methylene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N’-[(E)-(2-nitrophenyl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Uniqueness

2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N’-[(E)-(2-nitrophenyl)methylene]acetohydrazide is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H12N12O5

Molecular Weight

416.31 g/mol

IUPAC Name

2-[(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]amino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C13H12N12O5/c14-10-12(21-29-19-10)18-23-24(13-11(15)20-30-22-13)6-9(26)17-16-5-7-3-1-2-4-8(7)25(27)28/h1-5H,6H2,(H2,14,19)(H2,15,20)(H,17,26)/b16-5+,23-18?

InChI Key

VDIHXJCPDSOVIL-SXTFANPLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-]

Origin of Product

United States

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